ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate
Description
Nomenclature and Structural Identity
The systematic IUPAC name This compound delineates its molecular architecture with precision:
- Core structure : A 1,3-thiazolidin-2,4-dione ring, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.
- Substituents :
- A (2E)-2-methyl-3-phenylprop-2-en-1-ylidene group at position 5 of the thiazolidinone ring, introducing conjugated double bonds (Z-configuration at C5 and E-configuration at the propenylidene moiety).
- An acetylated amino group at position 3, linked to a para-ethoxycarbonylphenyl group via an amide bond.
Structural Data Table
| Property | Value/Description |
|---|---|
| Molecular formula | C₂₄H₂₁N₂O₆S |
| Molecular weight | 477.50 g/mol |
| Key functional groups | Thiazolidin-2,4-dione, enone, amide, ester |
| Stereochemistry | 5Z,2E configurations |
This nomenclature reflects the compound’s relationship to simpler thiazolidinones, such as 1,3-thiazolidin-2-one (C₃H₅NOS), while highlighting its extended conjugation system. The ethoxycarbonyl group enhances solubility, a feature critical for bioavailability in pharmacological contexts.
Historical Context in Thiazolidinone Chemistry
Thiazolidinones emerged as a focal point in organic chemistry following their discovery in the early 20th century. Key milestones include:
- 1930s–1950s : Initial syntheses of thiazolidin-2-one derivatives via cyclization of thioureas with α-haloketones, establishing foundational synthetic routes.
- 1980s–2000s : Expansion into medicinal applications, notably with patents like BE-899132-A (1983), which disclosed thiazolidine derivatives for treating gastrointestinal ulcers. This era saw the integration of substituents like arylidene and alkylidene groups to modulate bioactivity.
- 2010s–Present : Development of advanced derivatives, such as this compound, leveraging stereoselective synthesis and computational modeling to optimize target engagement.
The compound’s synthesis builds on classical methods, such as the condensation of thiazolidinone precursors with aldehydes, but incorporates modern techniques like microwave-assisted reactions to improve yields.
Significance in Heterocyclic Compound Research
As a hybrid heterocycle, this compound bridges gaps between traditional thiazolidinone chemistry and contemporary drug design:
- Electronic Modulation : The enone system (C5–C6 double bond) and electron-withdrawing carbonyl groups create a polarized scaffold, facilitating interactions with nucleophilic residues in enzymatic pockets.
- Structural Diversity : The phenylpropenylidene moiety introduces steric bulk and π-π stacking potential, traits exploited in kinase inhibitors and antimicrobial agents.
- Synthonic Flexibility : The ethoxycarbonyl group serves as a handle for further derivatization, enabling the generation of analogs with tailored physicochemical properties.
Comparative Analysis of Thiazolidinone Derivatives
This compound’s design aligns with trends in fragment-based drug discovery, where modular assemblies of heterocycles enhance binding specificity.
Properties
Molecular Formula |
C24H22N2O5S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H22N2O5S/c1-3-31-23(29)18-9-11-19(12-10-18)25-21(27)15-26-22(28)20(32-24(26)30)14-16(2)13-17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3,(H,25,27)/b16-13+,20-14- |
InChI Key |
CYBOOJVVMIMOIV-SDEVTQOVSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the benzoate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidine-2,4-dione Derivatives
Compounds sharing the thiazolidine-2,4-dione core but differing in substituents and side chains are critical for structure-activity relationship (SAR) analysis.
Key Differences :
- Substituent Geometry : The target compound’s (E)-alkenylidene chain introduces steric and electronic effects distinct from the planar 4-ethoxybenzylidene groups in –3 compounds. This may alter binding affinity to PPARγ or other targets.
Ethyl Benzoate Derivatives with Heterocyclic Substituents
Compounds with ethyl benzoate scaffolds linked to diverse heterocycles highlight the role of aromatic and heteroaromatic systems:
Key Differences :
- Heterocycle Influence: Pyridazine and isoxazole substituents in compounds may engage in hydrogen bonding or π-π stacking distinct from the thiazolidinone core, altering target selectivity.
- Linkage Chemistry: The acetyl amino linkage in the target compound vs. thioether or ether linkages in analogs could modulate enzymatic stability and pharmacokinetics .
Azo-Imidazole Benzoate Derivatives
describes a structurally distinct but functionally relevant analog:
- (L)-Ethyl 4-((E)-(5-oxo-1-(((1E,2E)-3-phenylallylidene)amino)-2-thioxo-2,5-dihydro-1H-imidazol-4-yl)diazenyl)benzoate: Features an azo-linked imidazole-thione core with a phenylallylidene group.
Biological Activity
Ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazolidine ring, a phenyl group, and an acetamide moiety. Its structural complexity suggests various potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H22N2O3S2 |
| Molecular Weight | 486.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Activity
Recent studies have indicated that compounds containing thiazolidine and thiazole moieties exhibit significant anticancer properties. For instance, thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The compound under discussion may share similar mechanisms due to the presence of the thiazolidine scaffold.
Case Study: Cytotoxicity
In a study examining thiazole-linked compounds, several derivatives demonstrated IC50 values less than 10 µM against cancer cell lines. The structure-activity relationship indicated that electron-withdrawing groups on the phenyl ring significantly enhanced activity .
Anticonvulsant Activity
Thiazolidine derivatives have also been evaluated for anticonvulsant properties. A notable study highlighted that certain thiazolidine-based compounds exhibited effective protection in seizure models with median effective doses significantly lower than standard treatments like ethosuximide .
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : Compounds may act as inhibitors for specific enzymes involved in cancer progression or seizure activity.
- Receptor Modulation : Interaction with neurotransmitter receptors could contribute to anticonvulsant effects.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells through mitochondrial pathways.
Key Findings
The SAR studies indicate that:
- Substituents on the phenyl ring can significantly alter biological activity.
- The presence of electron-withdrawing groups enhances anticancer efficacy.
A comparison of various thiazole and thiazolidine derivatives illustrates this relationship:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Thiazole Derivative A | 8.5 | Anticancer |
| Thiazolidine Derivative B | 12.0 | Anticonvulsant |
| Ethyl 4-[...] | TBD | Potentially Anticancer |
Q & A
Q. What are the key considerations for synthesizing the compound with high yield and purity?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and reaction time. Critical steps include condensation of the thiazolidinone core with substituted aldehydes and subsequent coupling with the benzoate ester moiety. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to isolate the Z/E isomers, as stereochemical purity impacts biological activity .
Q. How is the molecular structure of the compound validated?
Advanced analytical techniques are employed:
Q. What are the potential therapeutic applications inferred from structural analogs?
Thiazolidinone derivatives exhibit anti-inflammatory, anticancer, and enzyme-inhibitory properties. For example:
- Anti-inflammatory activity : Interaction with COX-2 or NF-κB pathways, as seen in pyrazole-thiazolidinone hybrids .
- Anticancer potential : Inhibition of protein kinases (e.g., EGFR) via the α,β-unsaturated ketone moiety .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Comparative structure-activity relationship (SAR) studies highlight:
- Substituent effects : Electron-withdrawing groups (e.g., chloro) on the benzylidene moiety enhance enzyme-binding affinity, while hydroxyl groups improve solubility .
- Stereochemical impact : The Z-configuration at the thiazolidinone double bond is critical for target engagement, as shown in analogs with IC₅₀ values < 1 µM .
Q. What methods resolve contradictions in biological activity data?
- Standardized assay conditions : Repeat dose-response curves under controlled pH and temperature to minimize variability.
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cellular models (e.g., apoptosis assays).
- Statistical meta-analysis : Pool data from independent studies to identify outliers or trends .
Q. How can reaction conditions be optimized for challenging synthesis steps?
- Design of Experiments (DOE) : Screen solvent polarity (DMF vs. ethanol), catalyst loadings (e.g., piperidine), and microwave-assisted synthesis to reduce reaction times.
- Computational modeling : Use density functional theory (DFT) to predict transition states and optimize regioselectivity .
Q. What strategies address low solubility in biological assays?
- Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) without disrupting the pharmacophore.
- Co-solvent systems : Use DMSO/PBS mixtures (<1% v/v) to maintain compound stability.
- Nanoparticle encapsulation : Liposomal formulations improve bioavailability in in vivo models .
Methodological Tables
Q. Table 1: Comparative Biological Activity of Thiazolidinone Analogs
| Compound | Structural Feature | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-Oxo-thiazolidine derivative | Chlorobenzylidene substituent | EGFR inhibition: 0.8 µM | |
| Pyrazole-thiazolidinone | Fluorinated benzene moiety | COX-2 inhibition: 1.2 µM |
Q. Table 2: Optimization of Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 70–80°C | Maximizes condensation efficiency |
| Solvent (DMF vs. ethanol) | DMF | 15% higher yield vs. ethanol |
| Catalyst (piperidine) | 10 mol% | Reduces side-product formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
